molecular formula C20H19NO3 B2853963 (6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester CAS No. 65418-22-6

(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester

Cat. No. B2853963
CAS RN: 65418-22-6
M. Wt: 321.376
InChI Key: YRUVXMLLMVJSNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using various techniques such as spectrophotometry, chromatography, and mass spectrometry. These techniques provide information about the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity can be determined using various experimental techniques .

Safety And Hazards

The safety and hazards associated with a compound can be determined by studying its toxicity, flammability, and environmental impact. This information is usually provided in the compound’s Material Safety Data Sheet .

Future Directions

The future directions in the study of a compound could involve exploring its potential applications, improving its synthesis process, or studying its behavior under different conditions .

properties

IUPAC Name

ethyl 2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-18(22)12-16-19(14-7-5-4-6-8-14)15-11-13(2)9-10-17(15)21-20(16)23/h4-11H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUVXMLLMVJSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester

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